Histamine H3 Receptor Affinity: Piperazine Scaffold (Target) vs. Piperidine Scaffold (Immepip) – A Binary Functional Divergence
In a direct head-to-head comparison within the same study, piperazine derivatives of the 4-((1H-imidazol-4-yl)methyl)-1-aryl scaffold demonstrated low (or no) affinity for the human histamine H3 receptor, whereas the corresponding piperidine derivatives showed moderate to high affinity [1]. The target compound, 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride, embodies the piperazine pharmacophore and is therefore predicted to exhibit the low-affinity phenotype characteristic of its class. In contrast, immepip (4-(1H-imidazol-4-ylmethyl)piperidine), a close piperidine analog, displays measurable H3 receptor engagement (pKi 9.32 and 7.66 for different states) [2]. This scaffold-driven functional divergence is critical for experimental design: the target compound serves as a negative-control piperazine scaffold or as a synthetic intermediate for further derivatization, whereas immepip acts as an active H3 ligand.
| Evidence Dimension | Affinity for human histamine H3 receptor |
|---|---|
| Target Compound Data | Low or no affinity (qualitative class descriptor) |
| Comparator Or Baseline | Immepip (piperidine analog): pKi = 9.32 and 7.66 |
| Quantified Difference | Qualitative binary difference (low/no affinity vs. moderate/high affinity) |
| Conditions | Human recombinant histamine H3 receptor binding assay; piperazine vs. piperidine scaffolds evaluated in parallel |
Why This Matters
For H3-targeted screening, selecting the piperazine scaffold (target compound) ensures a negative-control phenotype, whereas the piperidine scaffold (immepip) provides positive agonistic activity, preventing misinterpretation of assay results.
- [1] Ishikawa M, Furuuchi T, Yamauchi M, Yokoyama F, Kakui N, Sato Y. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg Med Chem. 2010;18(14):5441-8. PMID: 20541426. View Source
- [2] NCATS Inxight Drugs. IMMEPIP (4-(1H-imidazol-5-ylmethyl)piperidine). Substance Record. Retrieved April 2026. View Source
